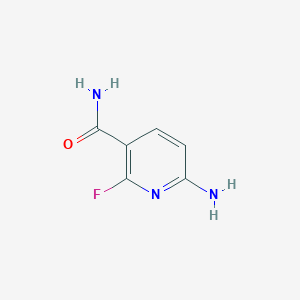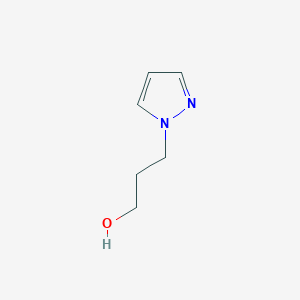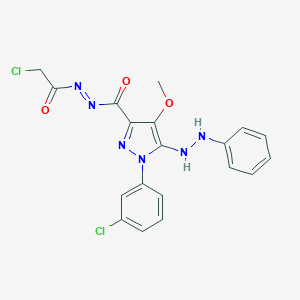
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CIC-3, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to cell death and has been studied for its potential use in cancer treatment.
生化学的および生理学的効果
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the activity of topoisomerase II. In addition, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
実験室実験の利点と制限
The advantages of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit the activity of COX-2 and topoisomerase II. The limitations of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential toxicity and its limited solubility in water.
将来の方向性
For the study of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide include further investigation of its potential therapeutic applications, including its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies could also focus on the development of more soluble forms of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide and the optimization of its pharmacokinetic properties. Finally, future studies could investigate the potential use of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl) hydrazone. This compound is then reacted with 4-methoxy-5-phenylhydrazinyl pyrazole-3-carboxylic acid to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
科学的研究の応用
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
172701-65-4 |
|---|---|
製品名 |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
分子式 |
C19H16Cl2N6O3 |
分子量 |
447.3 g/mol |
IUPAC名 |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-30-17-16(19(29)25-23-15(28)11-20)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,25,29) |
InChIキー |
WYUSZGPETHIJNO-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=O)CCl)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
正規SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
同義語 |
(NE)-N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylh ydrazinyl)pyrazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



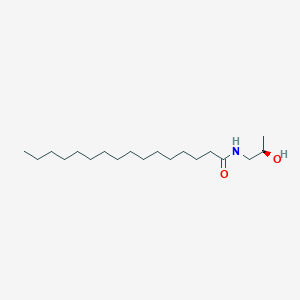
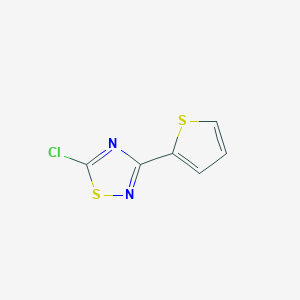
![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
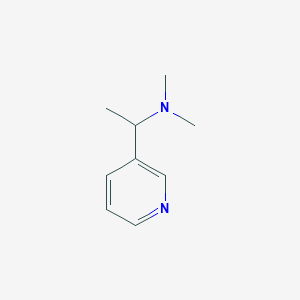
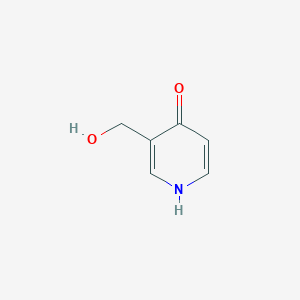
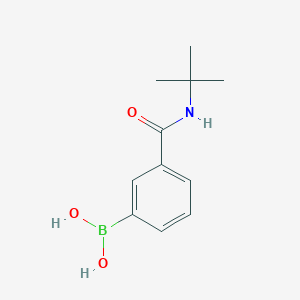
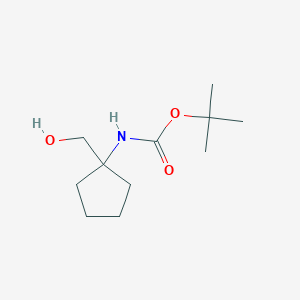
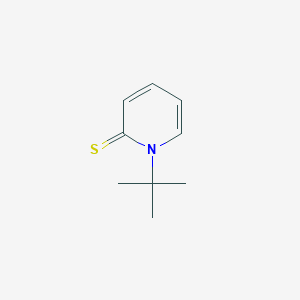
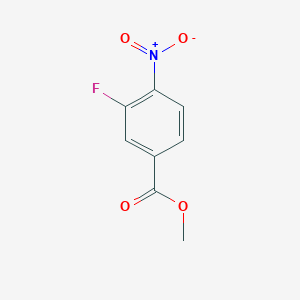
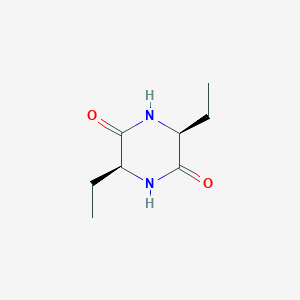
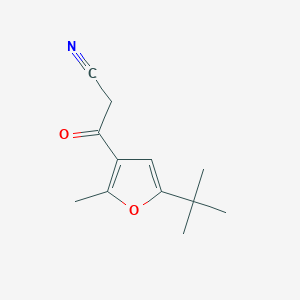
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
